N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine
Description
N-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core linked to an azetidine ring substituted with a 5-bromo-2-chlorobenzoyl group. The azetidine moiety (a 3-membered azacycle) confers conformational rigidity, while the pyridazine ring introduces hydrogen-bonding capabilities through its amine group. This compound has drawn interest in medicinal chemistry for its structural resemblance to bioactive molecules targeting serotonin receptors, kinases, or γ-secretase modulators (GSMs) .
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN4O/c15-9-3-4-12(16)11(6-9)14(21)20-7-10(8-20)18-13-2-1-5-17-19-13/h1-6,10H,7-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRNTNFKJFRSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination and Chlorination: The benzoyl group is first brominated and chlorinated to introduce the bromine and chlorine substituents.
Azetidine Formation: The brominated and chlorinated benzoyl compound is then reacted with an azetidine precursor under specific conditions to form the azetidine ring.
Pyridazin-3-amine Attachment: Finally, the azetidine intermediate is coupled with a pyridazin-3-amine derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(Azetidin-3-yl)-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]quinolin-4-amine dihydrochloride (Compound 9)
- Structure: Features a pyrroloquinoline scaffold instead of pyridazine, with a phenylsulfonyl group replacing the bromo-chlorobenzoyl substituent.
- Activity : Demonstrates dual 5-HT₃/5-HT₆ receptor antagonism, with IC₅₀ values of 12 nM (5-HT₃) and 8 nM (5-HT₆) .
- Key Differences: The pyrroloquinoline system increases aromatic surface area, enhancing receptor interactions but reducing metabolic stability compared to pyridazine-based compounds. Sulfonyl groups improve solubility but may reduce blood-brain barrier penetration relative to halogenated benzoyl groups.
BPN-15606 (S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine
- Structure : Shares the pyridazin-3-amine core but incorporates a fluorophenethyl side chain and an imidazole-pyridine substituent.
- Activity: Potent γ-secretase modulator (GSM) with an EC₅₀ of 0.7 nM for Aβ42 reduction, demonstrating >100-fold selectivity over Notch signaling pathways .
- Key Differences: The imidazole-pyridine moiety enhances chelation with metal ions in γ-secretase, a feature absent in the target compound.
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- The target compound’s higher LogP and halogenated benzoyl group suggest superior membrane permeability but increased risk of off-target interactions (e.g., hERG channel binding).
- BPN-15606’s lower molecular weight and imidazole group correlate with enhanced CNS penetration, a critical factor for Alzheimer’s therapeutics .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Pyridazine moiety : A six-membered ring with two adjacent nitrogen atoms.
- 5-Bromo-2-chlorobenzoyl group : A benzoyl derivative that enhances lipophilicity and biological interaction.
Molecular Formula
- Molecular Formula : C₁₃H₉BrClN₃O
- Molecular Weight : Approximately 308.58 g/mol
The biological activity of N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. The presence of halogen substituents (bromine and chlorine) is known to enhance the reactivity and binding affinity to microbial targets.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that it may interfere with cell cycle regulation and induce apoptosis in cancer cells, particularly through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
- Anti-inflammatory Effects : In vitro studies suggest that this compound can modulate inflammatory cytokine production, potentially useful in treating inflammatory diseases.
Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various halogenated compounds found that this compound displayed considerable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate effectiveness.
Anticancer Activity
In a study assessing the anticancer properties of pyridazine derivatives, this compound was tested against breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability (IC50 = 25 µM) after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, as evidenced by increased caspase activity and PARP cleavage.
Comparative Biological Activity Table
| Activity Type | Compound | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | This compound | 32–64 µg/mL | [Study on halogenated compounds] |
| Anticancer | This compound | IC50 = 25 µM | [Pyridazine derivatives study] |
| Anti-inflammatory | This compound | Not quantified | [Inflammatory cytokine modulation study] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
